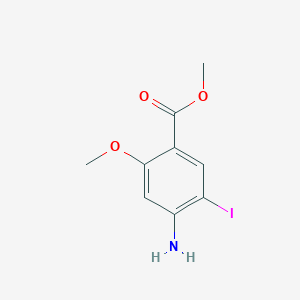

Methyl 4-amino-5-iodo-2-methoxybenzoate

Descripción

Contextualization within Halogenated Aniline (B41778) and Benzoic Acid Derivatives

Methyl 4-amino-5-iodo-2-methoxybenzoate belongs to the classes of halogenated anilines and benzoic acid derivatives. wikipedia.orgresearchgate.net Halogenated aromatic compounds are fundamental in various fields of organic chemistry, serving as crucial precursors in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of the iodine atom, a halogen, on the aniline ring significantly influences the molecule's reactivity. nih.govnih.gov

Aniline and its derivatives are themselves a cornerstone of industrial and fine chemical synthesis, primarily used in the production of dyes, polymers, and pharmaceuticals. wikipedia.orgcresset-group.com The amino group on the benzene (B151609) ring makes the compound susceptible to a range of electrophilic substitution reactions. wikipedia.org

Simultaneously, the compound is a derivative of benzoic acid, a simple aromatic carboxylic acid that serves as a foundational scaffold for a wide array of synthetic bioactive molecules. researchgate.netpreprints.org Benzoic acid derivatives are recognized as important building blocks in medicinal chemistry and materials science. researchgate.netpreprints.orgacs.orgresearchgate.net The ester functional group in this compound provides a site for further chemical modification.

Structural Characteristics and Key Functional Groups for Chemical Transformation

The chemical behavior of this compound is dictated by the interplay of its distinct functional groups attached to the central benzene ring. These groups—amino (-NH2), iodo (-I), methoxy (B1213986) (-OCH3), and methyl ester (-COOCH3)—each impart specific reactivity to the molecule.

The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org The methoxy group is also an activating group. The positions of these groups direct incoming electrophiles to specific locations on the ring.

The iodine atom is a versatile functional group. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various nucleophilic substitution and cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov This reactivity is central to its utility as a building block.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further synthetic transformations, such as amide bond formation.

Significance as a Precursor and Building Block in Synthetic Organic Chemistry

The true value of this compound lies in its application as a precursor for the synthesis of more elaborate chemical structures. biosynth.com It is particularly useful in the construction of various heterocyclic compounds and has been employed in the synthesis of alkaloids like clausine and glycozoline. biosynth.com

A notable application is in intramolecular arylation reactions with boronic acids, often catalyzed by copper, to form cross-coupled products efficiently. biosynth.com This highlights its role in modern synthetic methodologies that aim to construct complex molecular frameworks from simpler, readily available starting materials. The strategic placement of the iodo and amino groups allows for sequential and regioselective reactions, a key consideration in multi-step organic synthesis.

A method for preparing the related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, involves the halogenation (including iodination) of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation. google.com This further illustrates the utility of halogenated intermediates in building more functionalized molecules.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 137832-56-5 | biosynth.compharmaffiliates.comsigmaaldrich.com |

| Molecular Formula | C9H10INO3 | biosynth.compharmaffiliates.com |

| Molecular Weight | 307.09 g/mol | biosynth.compharmaffiliates.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage Temperature | 2-8°C, in dark place, under inert atmosphere | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-amino-5-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSONSDBOHRILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577029 | |

| Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137832-56-5 | |

| Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Methyl 4 Amino 5 Iodo 2 Methoxybenzoate

Established Synthetic Pathways

The construction of the target molecule is strategically planned from readily available starting materials. The choice of pathway often depends on the desired scale of synthesis and the availability of precursors and reagents.

Approaches from 5-Amino-2-methoxybenzoic Acid Precursors

A logical, though less commonly detailed in readily available literature, synthetic route commences with 5-amino-2-methoxybenzoic acid. This approach necessitates two primary transformations: the regioselective iodination of the aromatic ring and the subsequent esterification of the carboxylic acid functionality.

The key challenge in this pathway is the selective introduction of the iodine atom at the C-5 position, ortho to the amino group and meta to the methoxy (B1213986) and carboxylic acid groups. The directing effects of these substituents play a crucial role in the outcome of the iodination reaction. Following successful iodination to form 4-amino-5-iodo-2-methoxybenzoic acid, the final step involves the esterification of the carboxylic acid to the corresponding methyl ester.

Syntheses Initiating from Methyl 4-amino-2-methoxybenzoate

A more frequently referenced and industrially adaptable approach begins with methyl 4-amino-2-methoxybenzoate. operachem.comsigmaaldrich.combldpharm.com This pathway simplifies the synthetic sequence as the ester functionality is already in place. The core of this methodology lies in the direct and regioselective iodination of the pre-existing aromatic ester.

To achieve the desired regioselectivity and to prevent side reactions, the amino group is often protected, for instance, by acetylation, to form methyl 4-acetamido-2-methoxybenzoate prior to the iodination step. This protection modulates the activating effect of the amino group and directs the incoming electrophile. Following the iodination, a deprotection step is required to restore the free amino group, yielding the final product. A patent describes a similar halogenation process involving the N-acetylated precursor. google.com

Regioselective Iodination Strategies

The introduction of an iodine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate. The choice of iodinating agent and reaction conditions is paramount to ensure high regioselectivity and yield.

Utilizing Molecular Iodine and Oxidizing Agents (e.g., Sodium Iodate)

A classic and effective method for aromatic iodination involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent, such as sodium iodate (B108269) (NaIO₃) or hydrogen peroxide, is essential to generate a more potent electrophilic iodine species (e.g., I⁺) in situ, which is capable of attacking the electron-rich aromatic ring.

The reaction conditions, including the solvent and temperature, are optimized to favor the formation of the desired isomer. For instance, a patent related to a similar compound suggests carrying out the iodination in a solvent like dichloromethane (B109758) at a temperature ranging from 10-40 °C. google.com

Table 1: Iodination using Molecular Iodine and Oxidizing Agent (Analogous Reaction)

| Starting Material | Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| 2-methoxy-4-acetylamino-benzoic acid methyl ester | I₂ | Dichloromethane | 10-40 | 2-8 | 2-methoxy-4-acetylamino-5-iodo-benzoic acid methyl ester |

Data inferred from a patent for a similar halogenation reaction. google.com

Application of N-Iodosuccinimide for Directed Iodination

N-Iodosuccinimide (NIS) is a versatile and milder reagent for the electrophilic iodination of aromatic compounds. organic-chemistry.orgcolab.ws Its application is particularly advantageous for activated aromatic systems, such as those containing amino and methoxy groups. The reactivity and regioselectivity of NIS can be fine-tuned by the choice of solvent and the use of acidic catalysts.

For methoxy-substituted benzenes, NIS in acetonitrile (B52724) has been shown to be an effective system for regioselective iodination. mdma.ch The reaction often proceeds under mild conditions, and the work-up is typically straightforward. In some cases, the addition of a catalytic amount of a Brønsted or Lewis acid can enhance the rate and efficiency of the iodination. organic-chemistry.org

Table 2: Iodination using N-Iodosuccinimide (General Procedure for Methoxy-Substituted Arenes)

| Substrate | Reagent | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| Methoxybenzene | NIS | Acetonitrile | Reflux | 24 h | p-Iodoanisole | 95 |

| 1,3-Dimethoxybenzene | NIS | Acetonitrile | Room Temp | 1 h | 4-Iodo-1,3-dimethoxybenzene | 98 |

Data from a study on the iodination of methoxybenzenes. mdma.ch

Esterification Techniques for Benzoate Formation

When the synthetic route commences from a benzoic acid precursor, the final step involves the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a widely employed and cost-effective method for this transformation.

This acid-catalyzed reaction involves heating the carboxylic acid (4-amino-5-iodo-2-methoxybenzoic acid) in an excess of methanol (B129727), which also serves as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus, or by using a large excess of the alcohol. operachem.com

Table 3: Fischer Esterification of a Benzoic Acid

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reaction Time | Product |

| 4-amino-5-iodo-2-methoxybenzoic acid | Methanol | H₂SO₄ (catalytic) | Reflux | Several hours | This compound |

This represents a generalized procedure for Fischer esterification. masterorganicchemistry.com

Acid-Catalyzed Esterification with Methanol

The reaction involves heating the carboxylic acid substrate in an excess of methanol, which acts as both the solvent and the reactant. A strong mineral acid, such as concentrated sulfuric acid (H₂SO₄) or gaseous hydrogen chloride, is used in catalytic amounts. The presence of the basic amino group on the aromatic ring necessitates the use of at least a stoichiometric amount of the acid catalyst to protonate the amine, preventing it from interfering with the reaction. researchgate.net The protonated carbonyl group of the carboxylic acid is then more susceptible to nucleophilic attack by methanol. The reaction is reversible and is driven to completion by using a large excess of methanol.

The general procedure is as follows:

The starting material, 4-amino-5-iodo-2-methoxybenzoic acid, is suspended in absolute methanol.

Concentrated sulfuric acid is added cautiously and the mixture is heated under reflux for several hours.

Upon completion, the reaction mixture is cooled and the excess methanol is removed under reduced pressure.

The residue is then carefully neutralized with an aqueous basic solution, such as sodium bicarbonate, to deprotonate the amino group and neutralize the excess acid.

The resulting water-insoluble product, this compound, precipitates and can be isolated by filtration, washed with water, and dried.

This method is generally effective for a wide range of benzoic acid derivatives. mdpi.com

Table 1: General Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-amino-5-iodo-2-methoxybenzoic acid | The carboxylic acid to be esterified. |

| Reagent | Methanol (excess) | Reactant and solvent. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl group, increasing its electrophilicity. |

| Temperature | Reflux | Increases reaction rate. |

| Work-up | Neutralization with aq. NaHCO₃ | Isolates the final ester product in its free base form. |

Scalable Synthetic Considerations and Process Optimization

For the large-scale industrial production of this compound, efficiency, cost-effectiveness, and safety are paramount. While specific scale-up data for this iodo-compound is limited, valuable insights can be drawn from patents detailing the synthesis of analogous structures, such as Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. google.comgoogle.com Process optimization focuses on maximizing yield and purity while simplifying the operational route.

Key considerations for a scalable synthesis include:

Route Simplification: Industrial processes favor fewer steps. A route starting from a readily available precursor like Methyl 4-amino-2-methoxybenzoate and performing a single, high-yield iodination step would be preferable to a multi-step synthesis of the carboxylic acid followed by esterification.

Reagent Selection: Choosing cost-effective and safer reagents is crucial. For iodination, reagents like iodine monochloride or a combination of an iodide salt (e.g., NaI) and an oxidant are often used in industrial settings.

Reaction Conditions: Optimization of parameters such as temperature, reaction time, and molar ratios of reactants is critical. For instance, a patented method for a related halogenation specifies reaction temperatures between 10-40°C for 2-8 hours to achieve high conversion with minimal by-product formation. google.com

Product Isolation and Purification: Efficient isolation is key. This often involves crystallization rather than chromatographic purification, which is generally not feasible on a large scale. The process aims for a product with high purity (often >99.5%) directly from crystallization. google.compatsnap.com

Waste Management: Minimizing solvent use and the generation of hazardous waste is an important aspect of green and sustainable industrial chemistry.

Patented routes for similar compounds emphasize achieving high total yields, often up to 80% or more, with simple operational paths suitable for industrial production. google.comgoogle.com

Synthesis of Related Isomers and Derivatives

The synthetic flexibility of substituted anilines allows for the preparation of various isomers and derivatives, which are valuable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

The synthesis of positional isomers requires starting materials with the appropriate substitution pattern, as the directing effects of the existing groups on the aromatic ring are powerful and specific.

Methyl 4-amino-3-iodo-5-methoxybenzoate: The synthesis of this isomer chemsynthesis.com would logically start from a precursor such as 3-methoxy-4-nitrobenzoic acid. The synthetic sequence would involve:

Iodination: Introduction of the iodine atom at the C-5 position, directed by the methoxy and carboxyl groups.

Esterification: Conversion of the carboxylic acid to the methyl ester.

Reduction: Reduction of the nitro group to an amino group to yield the final product. The order of these steps could be rearranged for optimal results.

Methyl 5-amino-2-iodo-4-methoxybenzoate: The preparation of this isomer bldpharm.com would likely begin with a 4-methoxy-5-nitrobenzoic acid derivative. The key steps would be:

Iodination: Introduction of iodine at the C-2 position.

Esterification: Formation of the methyl ester.

Reduction: Conversion of the C-5 nitro group to the corresponding amine.

The synthesis of di-iodinated derivatives can be achieved by adjusting the stoichiometry of the iodinating reagent and the reaction conditions. Starting from Methyl 4-amino-2-methoxybenzoate sigmaaldrich.comscbt.com, treatment with at least two equivalents of an iodinating agent, such as iodine monochloride (ICl), under reflux conditions would be expected to install iodine atoms at both the C-3 and C-5 positions, which are activated by the amino and methoxy groups.

Table 2: Plausible Synthesis of a Di-iodinated Derivative

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Methyl 4-amino-2-methoxybenzoate | Iodine Monochloride (≥ 2 eq.), Dichloromethane, Reflux | Methyl 4-amino-3,5-diiodo-2-methoxybenzoate |

The introduction of alkyl groups onto the amino nitrogen can be accomplished through several standard methods. A common approach is direct N-methylation. The synthesis of Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate would likely involve treating the parent amine, this compound, with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. A patented process for a similar compound, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, utilizes this strategy. google.com An alternative is reductive amination, where the primary amine is reacted with formaldehyde (B43269) in the presence of a reducing agent (e.g., sodium borohydride) to form the dimethylamino group.

The synthesis of sulfonyl-containing derivatives is well-documented in patent literature. google.compatsnap.com One route involves the initial halogenation of an N-acetylated precursor, followed by substitution with a sulfinate salt and subsequent deprotection.

A specific method for preparing Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate comprises the following steps google.com:

Halogenation: Methyl 2-methoxy-4-acetamidobenzoate is halogenated. For the iodo-intermediate, this would involve reaction with an iodinating agent.

Sulfonylation: The resulting methyl 4-acetamido-5-iodo-2-methoxybenzoate is reacted with sodium ethanesulfinate (B1267084) in a solvent like DMF, catalyzed by a copper salt (e.g., cuprous chloride), at elevated temperatures (50-90°C). This displaces the iodide and installs the ethylsulfonyl group.

Deprotection: The acetyl protecting group is removed from the amine by acidic hydrolysis (e.g., refluxing in methanol with sulfuric acid) to yield the final product.

This route demonstrates a versatile method for introducing sulfonyl groups onto the aromatic ring, with total yields reported to be as high as 80%. google.com

Table 3: Synthesis of Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|---|

| 1 | Methyl 2-methoxy-4-acetamidobenzoate | Iodine | Dichloromethane, 10-40°C | Methyl 4-acetamido-5-iodo-2-methoxybenzoate |

| 2 | Methyl 4-acetamido-5-iodo-2-methoxybenzoate | Sodium ethanesulfinate | DMF, CuCl (cat.), 50-90°C | Methyl 4-acetamido-5-ethylsulfonyl-2-methoxybenzoate |

| 3 | Methyl 4-acetamido-5-ethylsulfonyl-2-methoxybenzoate | Methanol, H₂SO₄ | Reflux | Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate |

Chemical Reactivity and Transformation Studies of Methyl 4 Amino 5 Iodo 2 Methoxybenzoate

Reactions Involving the Amino Group

The amino (-NH₂) group is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, its basic nature also means it can react with acids and certain electrophiles, complicating some transformations.

Electrophilic Substitution and Conjugation Reactions

Due to the powerful activating effect of the amino group, direct electrophilic aromatic substitution on anilines can be challenging to control, often leading to multiple substitutions. In the case of Methyl 4-amino-5-iodo-2-methoxybenzoate, the positions ortho and para to the amino group are already substituted. The remaining open position, ortho to the amino group (and meta to the methoxy (B1213986) and ester groups), is sterically hindered and electronically less favored for substitution.

To modulate the reactivity of the amino group and achieve selective transformations, it is often protected, most commonly through acylation. This converts the strongly activating amino group into a less activating and more sterically hindered amide group, which still directs electrophiles to the para position but with greater control.

Oxidation Reactions to Nitro Derivatives

The direct oxidation of an amino group on an aromatic ring to a nitro group is a synthetically useful transformation, though it can be complicated by the formation of side products like nitroso, azoxy, and polymeric materials. Various oxidizing agents have been developed for this purpose. While specific studies on the oxidation of this compound are not prevalent, general methods for the oxidation of aromatic amines to nitro compounds are well-established. These often employ peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other potent oxidants like dimethyldioxirane and potassium permanganate. The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the starting material.

A representative oxidation reaction is shown in the table below, based on general procedures for aniline (B41778) oxidation.

| Oxidizing Agent | Solvent | Temperature | Potential Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 0 °C to rt | Methyl 5-iodo-2-methoxy-4-nitrobenzoate |

| Potassium permanganate (KMnO₄) | Acetone/Water | 0 °C | Methyl 5-iodo-2-methoxy-4-nitrobenzoate |

| Trifluoroperoxyacetic acid | Dichloroethane | 0 °C to rt | Methyl 5-iodo-2-methoxy-4-nitrobenzoate |

Reduction Reactions to Amine Derivatives

This section pertains to the formation of the title amine compound from its corresponding nitro precursor, a common and crucial step in the synthesis of aromatic amines. The reduction of an aromatic nitro group to an amino group can be achieved using various reducing agents. This transformation is fundamental in synthetic chemistry as nitro compounds are often readily accessible via electrophilic nitration.

A standard and highly efficient method for this reduction is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is known for its high yields and clean reaction profiles. Alternative methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

The table below outlines a typical procedure for the reduction of a nitroaromatic compound to form this compound.

| Starting Material | Reagents and Conditions | Product | Yield |

| Methyl 5-iodo-2-methoxy-4-nitrobenzoate | H₂, 10% Pd/C, Methanol (B129727) or Ethyl Acetate, room temp. | This compound | High |

| Methyl 5-iodo-2-methoxy-4-nitrobenzoate | Fe, NH₄Cl, Ethanol/Water, reflux | This compound | Good |

| Methyl 5-iodo-2-methoxy-4-nitrobenzoate | SnCl₂·2H₂O, Ethanol, reflux | This compound | Good |

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Acylation is a common strategy used to protect the amino group, modulate its reactivity, or introduce specific functional groups. The reaction typically involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. For instance, acetylation with acetic anhydride yields the corresponding acetamide, Methyl 4-acetamido-5-iodo-2-methoxybenzoate. This transformation is often a prerequisite for subsequent reactions on the aromatic ring to avoid side reactions involving the amino group.

N-Alkylation , the introduction of an alkyl group onto the amino nitrogen, can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for achieving mono-alkylation.

| Reaction Type | Reagent(s) | Base | Product |

| N-Acylation | Acetic Anhydride or Acetyl Chloride | Pyridine or Et₃N | Methyl 4-acetamido-5-iodo-2-methoxybenzoate |

| N-Acylation | Benzoyl Chloride | Pyridine or Et₃N | Methyl 4-(benzamido)-5-iodo-2-methoxybenzoate |

| N-Alkylation | Methyl Iodide (can lead to over-alkylation) | K₂CO₃ or NaH | Methyl 4-(methylamino)-5-iodo-2-methoxybenzoate |

Reactions at the Iodo Substituent

The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making the iodo substituent a versatile handle for a variety of transformations, including nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., with Azides, Cyanides)

Direct nucleophilic aromatic substitution (SₙAr) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electronic profile is not highly activated for traditional SₙAr. However, transition metal-catalyzed reactions provide a powerful alternative for achieving these substitutions under milder conditions.

Cyanation: The replacement of the iodo group with a cyanide (-CN) group to form a benzonitrile derivative is a valuable transformation, as nitriles can be further hydrolyzed to carboxylic acids or reduced to amines. Palladium-catalyzed cyanation is a common method. rsc.orgscispace.com These reactions often use a palladium catalyst, a suitable ligand, and a cyanide source such as potassium cyanide (KCN) or the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.orgscispace.comnih.gov

Azidation: The introduction of an azide (-N₃) group can be accomplished through copper-catalyzed methods, such as the Ullmann-type reaction, or more modern palladium-catalyzed systems. These reactions typically involve heating the aryl iodide with sodium azide in the presence of a copper(I) salt and a ligand. The resulting aryl azides are useful precursors for the synthesis of triazoles via click chemistry or can be reduced to primary amines.

The table below summarizes representative conditions for these transformations.

| Reaction Type | Nucleophile / Reagent(s) | Catalyst System | Product |

| Cyanation | K₄[Fe(CN)₆] or KCN | Pd(OAc)₂, dppf (or other phosphine ligand) | Methyl 4-amino-5-cyano-2-methoxybenzoate |

| Azidation | Sodium Azide (NaN₃) | CuI, ligand (e.g., L-proline or DMEDA) | Methyl 4-amino-5-azido-2-methoxybenzoate |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the primary site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.org In the context of this compound, the aryl iodide can readily participate in Ullmann-type reactions with various nucleophiles, such as amines and alcohols. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 210°C) and polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, the development of modern catalytic systems with various ligands has enabled these couplings to proceed under milder conditions.

The reaction mechanism generally involves the formation of a copper(I) species that undergoes oxidative addition with the aryl iodide. organic-chemistry.org This is followed by reaction with the amine or alcohol and subsequent reductive elimination to yield the coupled product and regenerate the copper catalyst. For the C-N coupling of an aryl iodide with an amine, a typical catalyst system might involve copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline. wikipedia.org

Due to the lack of specific studies on this compound, the following table presents representative conditions for the Ullmann coupling of various aryl iodides with amines, which are expected to be analogous for the title compound.

| Aryl Iodide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Aniline | CuI / L-proline | K2CO3 | DMSO | 90 | 85 |

| 4-Iodotoluene | Pyrrolidine | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | 92 |

| 2-Iodoanisole | Morpholine | CuI / N,N'-dimethylethylenediamine | K3PO4 | Dioxane | 100 | 88 |

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide to form a carbon-carbon bond. libretexts.org While the classic Suzuki reaction is primarily used for C-C bond formation, the formation of C-N bonds using boronic acids is also a significant transformation. This is more commonly achieved through a related reaction known as the Chan-Lam coupling (also referred to as the Chan-Evans-Lam coupling). wikipedia.org

The Chan-Lam coupling utilizes a copper catalyst to facilitate the reaction between an aryl boronic acid and an amine to form a secondary aryl amine. wikipedia.org This reaction is highly relevant to the potential reactivity of this compound, as it provides a pathway to introduce aryl or heteroaryl groups at the amino functionality. The reaction is often carried out under mild conditions, sometimes at room temperature and open to the air. wikipedia.org The mechanism is believed to involve a copper(III) intermediate that undergoes reductive elimination to form the C-N bond. wikipedia.org

Given that this compound possesses a primary amino group, it could react with various aryl boronic acids under Chan-Lam conditions. The following table illustrates typical conditions for the Chan-Lam C-N coupling.

| Amine | Boronic Acid | Catalyst | Base/Additive | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Phenylboronic acid | Cu(OAc)2 | Pyridine | CH2Cl2 | Room Temp | 90 |

| Benzylamine | 4-Methoxyphenylboronic acid | Cu(OAc)2 | Et3N | CH2Cl2 | Room Temp | 85 |

| Pyrrole | 3-Cyanophenylboronic acid | Cu(OAc)2 | Pyridine | CH2Cl2 | Room Temp | 93 |

Transformations of the Ester Functional Group

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. The reaction proceeds through a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. study.com For sterically hindered esters, harsher conditions or alternative methods may be necessary to achieve efficient hydrolysis. stackexchange.comarkat-usa.org

Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by using a large excess of water.

The following table provides representative conditions for the hydrolysis of substituted methyl benzoates.

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl Salicylate | 2 M NaOH, H2O/EtOH, reflux | Salicylic acid | >95 |

| Methyl 4-nitrobenzoate | 6 M HCl, H2O, reflux | 4-Nitrobenzoic acid | 92 |

| Methyl 2,4,6-trimethylbenzoate | KOH, 18-crown-6, Toluene, 100°C | 2,4,6-Trimethylbenzoic acid | 98 |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction can be catalyzed by acids (e.g., sulfuric acid), bases (e.g., sodium methoxide), or enzymes (e.g., lipases). Enzymatic transesterification, often utilizing lipases like Novozym 435, is an environmentally friendly alternative that proceeds under mild conditions. nih.gov The choice of catalyst and reaction conditions can be influenced by the steric and electronic properties of the substrates.

For this compound, transesterification would allow for the synthesis of a variety of other esters by simply changing the alcohol used in the reaction.

Representative conditions for transesterification are shown in the table below.

| Substrate | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl benzoate | Ethanol | H2SO4 (cat.) | Ethanol (excess) | Reflux | Good |

| Methyl benzoate | Benzyl alcohol | Novozym 435 | None (solvent-free) | 73 | >90 |

| Dimethyl terephthalate | Ethylene glycol | Zinc acetate | None | 150-200 | High |

The methyl ester group can be converted to an amide through reaction with a primary or secondary amine. This transformation, known as aminolysis, often requires elevated temperatures or the use of a catalyst. researchgate.net Direct amidation of esters with amines can be challenging due to the relatively low reactivity of esters compared to other acylating agents. However, various catalytic systems have been developed to facilitate this reaction under milder conditions. For instance, niobium(V) oxide (Nb2O5) has been shown to be an effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net

This reaction is valuable for the synthesis of a wide range of substituted benzamides from this compound.

The table below provides examples of amidation reactions of methyl benzoate.

| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aniline | Nb2O5 | None (solvent-free) | 160 | 94 |

| Benzylamine | Nb2O5 | None (solvent-free) | 160 | 91 |

| n-Octylamine | Nb2O5 | None (solvent-free) | 160 | 99 |

Investigations of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

The synthetic utility of this compound is significantly influenced by the chemo-, regio-, and stereoselectivity of its transformations. The arrangement of the amino, iodo, methoxy, and methyl ester functionalities on the benzene (B151609) ring presents multiple reactive sites, making selective reactions a key focus of research.

Chemoselectivity

Chemoselectivity in reactions involving this compound is primarily concerned with the differential reactivity of its functional groups, particularly the amino group versus the carbon-iodine bond. In many synthetic strategies, the amino group is protected to prevent it from interfering with subsequent reactions targeting the C-I bond.

A common strategy to achieve chemoselectivity is the protection of the amino group as an acetamide. For instance, in the synthesis of related compounds, 2-methoxy-4-acetylamine methyl benzoate is used as a starting material for halogenation. This N-acetylation deactivates the amino group, preventing it from undergoing side reactions during electrophilic iodination and subsequent palladium-catalyzed cross-coupling reactions. The acetyl protecting group can then be removed in a later step to yield the free amine.

Palladium-catalyzed reactions, such as aminocarbonylation and alkoxycarbonylation, on iodoarenes with nucleophiles containing both amino and hydroxyl groups have been studied to understand chemoselectivity. The choice of base and the ratio of substrates can control whether the reaction proceeds through aminocarbonylation or alkoxycarbonylation, leading to the selective formation of amide alcohols or amide esters nih.govresearchgate.net. While these studies were not performed on this compound specifically, the principles of controlling chemoselectivity by modifying reaction conditions are broadly applicable.

The table below summarizes the influence of protecting groups on the chemoselectivity of reactions involving the structural backbone of this compound.

| Reactant | Reaction Type | Protecting Group | Outcome | Reference |

| 2-methoxy-4-acetylamine methyl benzoate | Halogenation (Iodination) | Acetyl | Selective iodination at the 5-position without affecting the amino group. | CN103553991A google.com |

| Iodoarenes | Aminocarbonylation/ Alkoxycarbonylation | None | Selective formation of amide alcohols or amide esters depending on the base and substrate ratio. | nih.govresearchgate.net |

This table is based on data from related compounds and general principles of chemoselectivity.

Regioselectivity

Regioselectivity is a critical consideration in both the synthesis of this compound and its subsequent transformations.

Synthesis: The iodination of the precursor, methyl 4-amino-2-methoxybenzoate (or its N-acetylated form), demonstrates high regioselectivity. The iodine atom is directed to the 5-position, which is ortho to the strongly activating amino (or acetamido) group and meta to the methoxy and methyl ester groups. This is consistent with the established principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene ring control the position of the incoming electrophile. A similar regioselectivity is observed in the chlorination of 4-amino-2-methoxy-methyl benzoate, where the chlorine atom is introduced at the 5-position google.com.

Transformations: In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the regioselectivity of the reaction on polyhalogenated aromatic compounds is well-documented. While specific studies on this compound are limited, general principles suggest that the reaction would occur at the carbon-iodine bond. In cases where multiple C-I bonds are present, the reaction tends to occur at the most sterically accessible and electronically activated position rsc.orgresearchgate.net. For this compound, having only one iodine atom, cross-coupling reactions are expected to be highly regioselective at the 5-position.

The following table outlines the regioselectivity observed in the synthesis of the title compound and the expected regioselectivity in its transformations based on analogous systems.

| Substrate | Reaction | Reagent | Product | Regioselectivity | Reference |

| 2-methoxy-4-acetylamine methyl benzoate | Iodination | Iodine | Methyl 4-acetylamino-5-iodo-2-methoxybenzoate | Exclusive iodination at the 5-position. | CN103553991A google.com |

| 4-amino-2-methoxy-methyl benzoate | Chlorination | N-chlorosuccinimide | Methyl 4-amino-5-chloro-2-methoxybenzoate | Exclusive chlorination at the 5-position. | CN105237422A google.com |

| 5-substituted-1,2,3-triiodobenzene | Sonogashira Coupling | Terminal alkyne | 2,3-diiodinated diphenylacetylene | Coupling at the less sterically hindered terminal C-I bonds. | rsc.orgresearchgate.net |

This table includes data from the synthesis of the title compound and analogous systems to illustrate principles of regioselectivity.

Stereoselectivity

There is currently a limited amount of publicly available research focusing on the stereoselective transformations of this compound. Stereoselectivity typically becomes a factor when a new chiral center is created during a reaction. While palladium-catalyzed reactions such as the Heck reaction can, in principle, generate new stereocenters, especially in intramolecular cyclizations, no specific examples involving this compound have been documented in the reviewed literature.

For stereoselectivity to be a key aspect, subsequent reactions would likely involve the introduction of chiral auxiliaries or catalysts, or the participation of the molecule in asymmetric synthesis. The development of stereoselective transformations of this compound could be a potential area for future research, particularly in the synthesis of complex, biologically active molecules.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

A notable example of its application is in the synthesis of the carbazole alkaloid Mukonine, which is derived from the curry-leaf tree (Murraya koenigii). nih.gov The synthesis starts from commercially available materials and uses Methyl 4-amino-5-iodo-2-methoxybenzoate as a key intermediate to construct the carbazole core in high yield. nih.gov This demonstrates the compound's practical value in achieving the efficient synthesis of complex, biologically relevant molecules.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. The structure of this compound, being a substituted o-iodoaniline, is particularly well-suited for constructing a variety of fused heterocyclic systems through intramolecular cyclization reactions.

The synthesis of carbazoles, a class of compounds with significant biological activity, is a prime application of this compound. A highly efficient method involves a palladium-catalyzed cross-coupling reaction between the o-iodoaniline derivative and a silylaryl triflate, followed by a palladium-catalyzed intramolecular cyclization. nih.gov This procedure has been successfully employed for the total synthesis of Mukonine [1-methoxy-3-(methoxycarbonyl)carbazole].

The process begins with the iodination of methyl 4-amino-3-methoxybenzoate to yield the key intermediate. nih.gov This intermediate then undergoes the palladium-catalyzed reaction sequence to afford the carbazole product with high regioselectivity and in excellent yield. nih.gov

Table 1: Key Reagents in Palladium-Catalyzed Carbazole Synthesis

| Role | Reagent/Component |

|---|---|

| Starting Material | This compound |

| Coupling Partner | Silylaryl triflate |

| Fluoride Source | Cesium Fluoride (CsF) |

| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Tricyclohexylphosphine (PCy₃) |

This synthetic strategy highlights the compound's utility, enabling the creation of a complex natural product in just a few steps from simple precursors. nih.gov

The functional groups on this compound make it a potential precursor for a variety of other nitrogen-containing heterocycles, although direct, single-step syntheses are not always feasible and may require prior modification.

Indole Derivatives: The synthesis of indoles often involves the reaction of anilines with various coupling partners. rsc.orgbio-conferences.org As an o-iodoaniline, this compound is a suitable substrate for palladium-catalyzed reactions, such as the Larock indole synthesis, which involves coupling with a disubstituted alkyne. This would lead to the formation of a highly functionalized indole ring system.

Indazole Derivatives: Indazoles are typically synthesized through cyclization reactions of o-substituted aniline (B41778) derivatives. For instance, the amino group of this compound could be diazotized, and subsequent intramolecular cyclization, potentially involving the displacement of the ortho-iodo group, could lead to an indazole framework. The Ullmann coupling reaction is another established method for creating substituted indazoles. nih.gov

Benzotriazole and Benzimidazole Derivatives: The standard synthesis of benzotriazoles and benzimidazoles requires an o-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) as the starting material. organic-chemistry.org this compound has only one amino group. Therefore, its conversion to these heterocycles would necessitate a multi-step sequence, beginning with the introduction of a second nitrogen-based functional group (like a nitro or amino group) ortho to the existing amine. While not a direct precursor, it could serve as an intermediate in a longer synthetic route to these important heterocyclic cores.

The construction of the quinazolinone ring system overwhelmingly relies on cyclization reactions starting from ortho-aminobenzoic acid (anthranilic acid) or its derivatives (e.g., amides, esters, or nitriles). rsc.org In these precursors, the amino group and the carboxyl-derived group are adjacent (in positions 1 and 2), which is a structural requirement for the intramolecular cyclization that forms the fused six-membered heterocyclic ring of the quinazolinone.

This compound has its amino group in the C-4 position and its ester group in the C-1 position. This para-relationship between the two functional groups prevents the direct intramolecular cyclization necessary to form the quinazolinone framework. Consequently, this compound is not a suitable direct precursor for the synthesis of quinazolinones via established synthetic methodologies.

Intermediate in the Development of Specialty Chemicals and Materials

Beyond its role in building complex heterocyclic systems, this compound is a valuable intermediate for other specialty chemicals, particularly in the pharmaceutical sector.

One documented application is in the synthesis of Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. This is achieved through a process involving halogenation of a precursor followed by condensation with sodium ethanesulfinate (B1267084). The resulting compound is an important intermediate for the synthesis of Amisulpride, an antipsychotic medication used to treat schizophrenia. This highlights the industrial relevance of this compound in the production of active pharmaceutical ingredients.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are determined by both the metal center and the organic linker. The use of multiple different linkers with various functionalities can create multivariate MOFs with highly tailored pore environments.

This compound possesses several features that make it a promising candidate for use as an organic linker in MOF synthesis.

Table 2: Potential of this compound as a MOF Linker

| Structural Feature | Function in MOF Synthesis |

|---|---|

| Carboxylate Group (after hydrolysis) | The primary site for coordinating with metal centers to form the framework structure. |

| Amino Group | Can be used for post-synthetic modification to introduce new functionalities or can interact with guest molecules within the MOF pores. |

| Iodo Group | Offers a reactive site for post-synthetic modification via cross-coupling reactions, allowing for the attachment of other functional groups. |

While specific MOFs built from this exact linker are not yet widely reported, its structural attributes align well with the design principles for creating functional, multivariate MOFs for applications in gas storage, catalysis, and sensing. bio-conferences.org

Applications in Dyes and Pigments Synthesis

While specific research detailing the direct application of this compound in the synthesis of commercially significant dyes and pigments is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a precursor in this field. The presence of a primary aromatic amine group is a key prerequisite for the synthesis of azo dyes, a large and important class of coloring agents.

The general methodology for the formation of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. In the case of this compound, the 4-amino group can be converted to a diazonium salt under standard conditions (e.g., treatment with nitrous acid). This reactive intermediate can then be coupled with various aromatic compounds, such as phenols, naphthols, or other aromatic amines, to generate a wide array of azo dyes. The color of the resulting dye would be influenced by the extended conjugation of the azo bridge with the aromatic rings and the nature of the substituents on both the diazonium component and the coupling partner.

The iodo and methoxy (B1213986) substituents on the benzene ring of this compound would be expected to exert a bathochromic shift (a shift to longer wavelengths) on the absorption maximum of the resulting dye, potentially leading to deeper and more intense colors. Furthermore, the iodo-substituent offers a handle for further functionalization, allowing for the synthesis of more complex and specialized dyes.

Potential Synthetic Scheme for an Azo Dye:

This hypothetical reaction illustrates the fundamental steps in utilizing this compound for azo dye synthesis. The resulting dye would possess a highly conjugated system, which is the primary determinant of its color.

Contributions to the Design of Novel Synthetic Reagents and Methodologies

The strategic placement of multiple functional groups renders this compound a valuable building block for the design of novel synthetic reagents and the development of new synthetic methodologies. The presence of the iodo-substituent is particularly noteworthy, as carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions.

This reactivity allows for the introduction of a wide range of substituents at the 5-position of the benzene ring, including alkyl, aryl, and vinyl groups, through well-established methodologies such as Suzuki, Heck, and Sonogashira couplings. This versatility enables the synthesis of a diverse library of substituted anthranilate derivatives, which are important precursors for a variety of heterocyclic compounds and pharmacologically active molecules.

For instance, the palladium-catalyzed coupling of this compound with an alkyne (Sonogashira coupling) would yield a 5-alkynyl-substituted anthranilate. This intermediate could then undergo intramolecular cyclization reactions to afford various heterocyclic scaffolds, such as quinolines or indoles, which are prevalent in many natural products and pharmaceuticals.

Illustrative Synthetic Transformation:

This reaction exemplifies how the iodo-group can be leveraged to construct carbon-carbon bonds and access more complex molecular frameworks. The amino and ester functionalities can also participate in a variety of subsequent transformations, further expanding the synthetic utility of the resulting products.

Furthermore, the ortho-relationship between the methoxy and the ester groups, and the para-relationship of the amino group to the ester, can influence the regioselectivity of subsequent reactions, making this compound a useful tool for investigating and developing new regioselective synthetic methods.

Spectroscopic and Computational Characterization in Chemical Research

Advanced Spectroscopic Analyses

Modern spectroscopic methods are indispensable tools in chemical research for the unambiguous identification and characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer a window into the molecular world, revealing the connectivity and environment of individual atoms.

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For "Methyl 4-amino-5-iodo-2-methoxybenzoate," both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for its structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern reveals the number of neighboring protons.

In the ¹H NMR spectrum of "this compound," recorded in deuterated chloroform (CDCl₃) at 400 MHz, distinct signals corresponding to the different types of protons are observed. The aromatic region displays two singlets at δ 8.18 and δ 6.28 ppm, corresponding to the two protons on the benzene (B151609) ring. The significant downfield shift of the proton at δ 8.18 ppm can be attributed to the deshielding effect of the adjacent iodine atom and the ester group. The amino group protons appear as a broad singlet at δ 4.51 ppm. The two methoxy (B1213986) groups give rise to sharp singlets at δ 3.84 and δ 3.83 ppm. rsc.org

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.18 | s | 1H | Aromatic CH |

| 6.28 | s | 1H | Aromatic CH |

| 4.51 | br s | 2H | -NH₂ |

| 3.84 | s | 3H | -OCH₃ |

| 3.83 | s | 3H | -COOCH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment.

The ¹³C NMR spectrum of "this compound," recorded in CDCl₃ at 125 MHz, shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group is observed at δ 164.8 ppm. The aromatic carbons appear in the region between δ 97.1 and δ 161.7 ppm. The carbon atom attached to the iodine shows a characteristic upfield shift to δ 71.5 ppm. The carbons of the two methoxy groups are found at δ 55.9 and δ 51.7 ppm. rsc.org

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 164.8 | C=O (Ester) |

| 161.7 | Aromatic C-OCH₃ |

| 151.6 | Aromatic C-NH₂ |

| 142.9 | Aromatic C-H |

| 111.0 | Aromatic C-COOCH₃ |

| 97.1 | Aromatic C-H |

| 71.5 | Aromatic C-I |

| 55.9 | -OCH₃ |

| 51.7 | -COOCH₃ |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are generated.

For "this compound," ESI-MS analysis reveals a prominent peak corresponding to the protonated molecule [M+H]⁺. This peak is observed at an m/z value of 307, which is consistent with the addition of a proton to the molecular mass of the compound (307.09 g/mol ). rsc.org

| m/z | Ion |

|---|---|

| 307 | [M+H]⁺ |

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a critical step in the identification of unknown compounds and the confirmation of the structure of newly synthesized molecules.

The HRMS analysis of "this compound" using ESI provides an exact mass for the protonated molecule [M+H]⁺. The calculated mass for C₉H₁₁INO₃⁺ is 307.9778, and the experimentally found mass is 307.9770. rsc.org The close agreement between the calculated and found values confirms the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 307.9778 | 307.9770 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.

The primary amine (N-H) stretching vibrations are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the methyl ester gives rise to a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy ether group are found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while the C-I bond, being a weaker bond, absorbs at lower frequencies, typically below 600 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | 3300 - 3500 |

| Ester Carbonyl | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1200 - 1300 |

| Methoxy Ether | C-O Stretch | 1000 - 1100 |

| Aryl Iodide | C-I Stretch | < 600 |

X-ray Crystallography for Solid-State Structural Elucidation

While specific crystallographic data for this compound is not widely published, analysis of closely related substituted benzoates allows for the prediction of its solid-state structure. It is expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The planar benzene ring would be substituted with the amino, iodo, methoxy, and methyl ester groups. The precise orientation of the ester and methoxy groups relative to the ring would be determined by minimizing steric hindrance and optimizing intermolecular interactions, such as hydrogen bonding involving the amino group, within the crystal lattice.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into molecular properties and behavior that can be difficult to observe directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can predict the distribution of electron density, molecular orbital energies, and electrostatic potential.

These calculations reveal that the amino and methoxy groups act as electron-donating groups, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the methyl ester group is electron-withdrawing. The iodine atom also influences the electronic structure through both inductive and resonance effects. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the molecule's reactivity; a smaller HOMO-LUMO gap generally indicates higher reactivity. Such calculations are crucial for understanding the molecule's behavior in chemical reactions, for instance, predicting its susceptibility to electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The functional groups attached to the benzene ring of this compound are not fixed in space but can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformers (lowest energy states). For instance, the orientation of the methyl ester and methoxy groups relative to the plane of the benzene ring is a key conformational feature. Studies on similar substituted benzoates show a preference for planar conformations to maximize π-electron conjugation, though steric hindrance from adjacent bulky groups can force them out of plane rsc.org.

Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing a dynamic picture of its flexibility and intermolecular interactions in different environments, such as in solution.

Thermochemical Property Prediction (e.g., Enthalpies of Formation)

Computational methods, particularly high-level quantum chemical calculations, can accurately predict various thermochemical properties of molecules. For this compound, properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated. This data is vital for understanding the thermodynamic stability of the compound and for predicting the energetics of reactions in which it participates. For example, DFT calculations on a series of related molecules have shown that total thermodynamic energy can be correlated with molecular structure and stability mdpi.com.

Table 2: Predicted Thermochemical Properties (Illustrative)

| Property | Symbol | Predicted Value |

|---|---|---|

| Enthalpy of Formation | ΔHf° | (Value in kJ/mol) |

| Gibbs Free Energy of Formation | ΔGf° | (Value in kJ/mol) |

| Standard Entropy | S° | (Value in J/mol·K) |

(Note: Specific calculated values require dedicated computational studies and are presented here as illustrative examples of predictable properties.)

In Silico Studies of Reaction Pathways and Selectivity

In silico (computational) studies are invaluable for mapping out potential reaction pathways and understanding the factors that control selectivity. For this compound, this could involve modeling its synthesis, such as the iodination of its precursor, Methyl 4-amino-2-methoxybenzoate.

Computational modeling can be used to calculate the activation energies for iodination at different positions on the aromatic ring, thereby explaining the observed regioselectivity of the reaction mdpi.com. Furthermore, transition state theory combined with DFT can be used to model the mechanisms of subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, predicting the most favorable reaction conditions and potential byproducts. These studies are essential for optimizing synthetic routes and designing new chemical transformations nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.